Enhanced MAO-B Inhibition vs. Des-Methoxy Analog
2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime exhibits significantly higher potency as an inhibitor of human monoamine oxidase B (MAO-B) compared to its des-methoxy analog, 2-chloro-3-quinolinecarbaldehyde oxime. The presence of the 6-methoxy group is a critical determinant for this enhanced activity [1][2].
| Evidence Dimension | Inhibition of Human Monoamine Oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC50 = 530 nM |
| Comparator Or Baseline | 2-Chloro-3-quinolinecarbaldehyde oxime (CAS 93299-49-1): IC50 = 25,300 nM (MAO-B) |
| Quantified Difference | Approximately 48-fold greater potency |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, using kynuramine as a substrate and measuring 4-hydroxyquinoline formation [1][2]. |
Why This Matters
This quantitative difference in MAO-B inhibition justifies selecting this specific compound over the des-methoxy analog for research programs targeting neurological disorders where MAO-B is implicated, such as Parkinson's disease or Alzheimer's disease.
- [1] BindingDB. BDBM50585932 CHEMBL5081574. Affinity Data for 2-Chloro-6-methoxy-3-quinolinecarbaldehyde oxime. View Source
- [2] BindingDB. BDBM50401987 CHEMBL1492484. Affinity Data for 2-Chloro-3-quinolinecarbaldehyde oxime. View Source
